Levamfetamine is one of the first-line medications used to treat ADHD in both children and adults []. Research studies have explored its efficacy in improving core symptoms of ADHD, including inattention, hyperactivity, and impulsivity [, ]. These studies investigate the drug's effects on cognitive function, academic performance, and behavior in controlled settings [].
Levamfetamine's ability to increase alertness and focus has led researchers to explore its potential for cognitive enhancement in healthy individuals []. Studies examine how the drug affects tasks requiring attention, working memory, and decision-making [, ]. This research helps to understand the neural mechanisms underlying these cognitive functions.
The effects of levamfetamine on alertness and cognitive function are also being investigated in the context of neurodegenerative disorders like Parkinson's disease and narcolepsy [, ]. Research explores whether the drug can improve symptoms such as fatigue, sleepiness, and cognitive decline associated with these conditions [, ].
Levamfetamine hydrochloride, also known as levomethamphetamine, is a chiral compound belonging to the class of phenethylamines. It is the S-enantiomer of methamphetamine and has the chemical formula . This compound appears as white or off-white crystals or a crystalline powder and is soluble in water and ethanol. Levamfetamine hydrochloride is primarily recognized for its stimulant properties and has been used historically in various therapeutic contexts, although its medical use has diminished over time due to the potential for abuse associated with its more potent counterpart, methamphetamine .
These reactions are significant in both synthetic chemistry and metabolic pathways within biological systems .
The synthesis of levamfetamine hydrochloride can be achieved through several methods:
Levamfetamine hydrochloride has historically been used in various applications:
Despite its potential therapeutic applications, its use has significantly declined due to regulatory restrictions and concerns about abuse .
Levamfetamine hydrochloride interacts with several other substances:
Levamfetamine hydrochloride shares structural similarities with several compounds within the phenethylamine family. Here are some notable comparisons:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Methamphetamine | Chiral variant | More potent CNS stimulant; higher abuse potential |
Amphetamine | Structural isomer | Used in ADHD treatment; less potent than methamphetamine |
Ephedrine | Structural similarity | Used for respiratory issues; less CNS activity |
Pseudoephedrine | Structural similarity | Primarily a decongestant; lower CNS effects |
Levamfetamine's uniqueness lies in its specific stereochemistry as the S-enantiomer, which influences its pharmacological effects and potential therapeutic uses compared to its counterparts .
Levamfetamine hydrochloride, with the chemical identifier 41820-21-7 in the Chemical Abstracts Service registry, represents the hydrochloride salt form of the levorotatory enantiomer of amphetamine [1] [2]. The compound possesses the molecular formula C₉H₁₄ClN, corresponding to a molecular weight of 171.67 grams per mole [1] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-1-phenylpropan-2-amine hydrochloride [1] [3].
The structural architecture of levamfetamine hydrochloride is characterized by absolute stereochemistry, featuring one defined stereocenter out of one possible stereocenter [2]. This chiral center confers levorotatory optical activity to the molecule [4] [2]. The three-dimensional molecular arrangement can be represented through the International Chemical Identifier string: InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1, with the corresponding InChI Key SEVKYLYIYIKRSW-DDWIOCJRSA-N [1] [2]. The Simplified Molecular-Input Line-Entry System representation is CC@HN.Cl, which clearly indicates the stereochemical configuration at the chiral carbon [1] [2].
The parent compound, levamfetamine (CAS 156-34-3), has a molecular formula of C₉H₁₃N and molecular weight of 135.21 grams per mole [5] [4]. The hydrochloride salt formation involves the addition of hydrochloric acid to the basic amine functionality, resulting in the protonated ammonium chloride salt form that enhances aqueous solubility and pharmaceutical stability [1] [2].
Levamfetamine hydrochloride demonstrates significant water solubility, a characteristic that distinguishes it from the free base form [6] [7]. The compound readily dissolves in aqueous media, making it suitable for pharmaceutical formulations requiring high bioavailability [7] [8]. When dissolved in aqueous solutions, levamfetamine hydrochloride exhibits a pH of approximately 6 [6].
The enhanced water solubility of the hydrochloride salt compared to the free base form is attributed to the ionic nature of the salt, which facilitates hydrogen bonding interactions with water molecules [7] [8]. This solubility characteristic is particularly important for oral bioavailability, as amphetamine forms easily absorbed molecules that are highly lipid soluble once the drug crosses biological membranes [7].
Partition coefficient data for levamfetamine hydrochloride specifically has not been extensively reported in the literature [9]. However, the parent compound levamfetamine exhibits lipophilic characteristics that enable effective membrane penetration and central nervous system access [7] [8].
The thermal properties of levamfetamine hydrochloride indicate a melting point range of 171-173°C with decomposition [9]. This melting point range is consistent with the crystalline nature of the hydrochloride salt and provides important information for pharmaceutical processing and analytical method development [9].
The thermal stability profile shows that the compound remains stable under normal storage conditions but begins to decompose at elevated temperatures [9] [10]. During thermal decomposition studies of related methamphetamine compounds, researchers have observed the formation of various volatile products including carbon monoxide, hydrogen cyanide, methane, and methylchloride when heated above 550°C [11]. The methylchloride formation is particularly noteworthy as it results from the hydrochloride form of the compound [11].
The crystallographic structure of levamfetamine hydrochloride has been characterized through X-ray diffraction studies, providing detailed three-dimensional molecular arrangements [12] [13]. Crystal structure determinations have revealed that the compound crystallizes in a specific space group with defined unit cell parameters [12].
The crystallographic data demonstrates that levamfetamine hydrochloride molecules exist in a well-defined lattice structure, with the hydrochloride salt facilitating intermolecular interactions that stabilize the crystal packing [14]. These intermolecular interactions include hydrogen bonding between the protonated amine group and the chloride ion, as well as van der Waals interactions between adjacent molecules [14].
High-resolution crystal structure analysis has been instrumental in understanding the binding interactions of related compounds with therapeutic antibodies [13]. Such crystallographic studies reveal that the molecular conformation adopted in the solid state closely resembles the native conformation observed in biological systems [13].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of levamfetamine hydrochloride through analysis of both proton and carbon-13 spectra [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that enable identification and quantification of the compound in pharmaceutical preparations [15] [17].
The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the phenyl ring protons, typically appearing between 7.0 and 7.5 parts per million [15] [17]. The aliphatic region shows distinctive patterns for the methyl group attached to the chiral carbon, the methylene group connecting to the benzene ring, and the methine proton at the chiral center [15] [18].
A particularly diagnostic feature in amphetamine-type substances is the characteristic doublet pair separated by approximately 2 parts per million chemical shift, with no intervening signals [17]. This pattern corresponds to the α-methyl-ethylamine sidechain and serves as a key identifier for this class of compounds [17]. The coupling patterns and chemical shifts provide detailed information about the molecular environment and confirm the structural assignment [15] [16].
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by providing information about the carbon framework of the molecule [19]. The spectrum typically shows signals for the aromatic carbons of the benzene ring, the aliphatic carbons of the propylamine chain, and the methyl carbon [19].
Mass spectrometry provides characteristic fragmentation patterns that enable identification and structural elucidation of levamfetamine hydrochloride [20] [21]. The molecular ion typically appears at mass-to-charge ratio 136 for the protonated form of levamfetamine (after loss of HCl), with subsequent fragmentation producing diagnostic daughter ions [20] [22].
The most prominent fragmentation pathway involves the formation of the tropylium ion at mass-to-charge ratio 91, which results from the loss of the ethylamine side chain [21] [23]. This fragmentation is particularly characteristic of phenylalkylamine compounds and provides a reliable diagnostic marker [21] [23]. Additional significant fragments include ions at mass-to-charge ratio 119, corresponding to the loss of ammonia from the molecular ion, and mass-to-charge ratio 65, representing further fragmentation of the aromatic system [20] [21].
The fragmentation pattern shows α-cleavage as the predominant fragmentation mode, which is typical for amine-containing compounds [21] [23]. The presence of the phenyl group stabilizes certain fragment ions through resonance delocalization, influencing the relative abundances observed in the mass spectrum [21] [23].
For analytical applications, multiple reaction monitoring methods typically employ the transition from mass-to-charge ratio 136 to 91 as the primary quantitative transition, with the transition from 136 to 119 serving as a confirmatory ion [20] [22]. These fragmentation patterns remain consistent across different ionization techniques and provide reliable identification criteria for forensic and pharmaceutical analysis [20] [24].
Table 1: Molecular Formula and Structural Features of Levamfetamine Hydrochloride | |
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Property | Value |
Molecular Formula | C₉H₁₄ClN |
IUPAC Name | (2R)-1-phenylpropan-2-amine;hydrochloride |
CAS Number | 41820-21-7 |
Molecular Weight | 171.67 g/mol |
Parent Compound (CAS) | Levamfetamine (156-34-3) |
Stereochemistry | Absolute |
Defined Stereocenters | 1/1 |
Optical Activity | Levorotatory |
InChI | InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key | SEVKYLYIYIKRSW-DDWIOCJRSA-N |
SMILES | CC@HN.Cl |
Table 2: Physicochemical Properties of Levamfetamine Hydrochloride | ||
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Property | Value | Reference Source |
Physical State | Solid | ChemSpider Database |
Appearance | White crystalline powder | Safety Data Sheets |
Melting Point Range | 171-173°C | LGC Standards SDS |
Water Solubility | Soluble | Multiple pharmaceutical sources |
pH (aqueous solutions) | Approximately 6 | CAMEO Chemicals Database |
Vapor Pressure | Not determined | LGC Standards SDS |
Stability | Stable under normal conditions | LGC Standards SDS |
Table 3: Optical Activity Parameters for Levamfetamine Hydrochloride | ||
---|---|---|
Property | Value | Standard Reference |
Specific Rotation [α]²⁰ᴅ | +18.5° to +21.5° | USP Pharmacopeia |
Test Solution Concentration | 16 mg/mL | USP Pharmacopeia |
Solvent | 1.2 N hydrochloric acid | USP Pharmacopeia |
Wavelength | 589.3 nm (sodium D-line) | Standard polarimetry |
Temperature | 20°C | Standard polarimetry |
Acute Toxic